2,11-Diethyl-2,11-dimethyldodecanedioic acid
Description
Table 1: Molecular descriptors of 2,11-diethyl-2,11-dimethyldodecanedioic acid and related compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 2,11-Diethyl-2,11-dimethyldodecanedioic acid | C₁₈H₃₄O₄ | 314.5 | 2,11 (ethyl, methyl) |
| Dodecanedioic acid | C₁₂H₂₂O₄ | 230.3 | None |
| Dimethyl dodecanedioate | C₁₄H₂₆O₄ | 258.4 | Methyl esters at terminals |
The ethyl and methyl groups introduce steric hindrance, altering electron distribution across the carbon chain compared to linear analogs like dodecanedioic acid.
Crystallographic Analysis and Conformational Isomerism
X-ray diffraction studies of analogous esters, such as dimethyl fumarate, reveal that bulky substituents enforce specific conformations to minimize steric strain. For 2,11-diethyl-2,11-dimethyldodecanedioic acid, the ethyl and methyl branches likely stabilize gauche or anti conformations, analogous to trans-1,2-dimethylcyclohexane’s preference for diequatorial positioning.
Crystallographic data for related compounds show that branching elongates C–C bonds adjacent to substituents. For example, methyl prop-2-ynoate exhibits a C1–C2 bond elongation of 1.4466 Å compared to unsubstituted esters. Applied to the target compound, similar distortions may occur at C2 and C11, disrupting planarity and influencing packing efficiency.
Comparative Analysis with Linear Dodecanedioic Acid Derivatives
Linear dodecanedioic acid (C₁₂H₂₂O₄) adopts extended conformations with hydrogen-bonded carboxylic acid dimers, yielding a melting point of 130–132°C. In contrast, the branched derivative’s steric bulk reduces intermolecular hydrogen bonding, likely lowering its melting point. Solubility disparities are also anticipated; linear derivatives exhibit limited water solubility (<0.1 g/L at 20°C), whereas branching may enhance solubility in nonpolar solvents due to disrupted crystal lattice energy.
Reactivity differences emerge in esterification: dimethyl dodecanedioate (C₁₄H₂₆O₄) forms via methanol esterification of linear dodecanedioic acid, but branching in 2,11-diethyl-2,11-dimethyldodecanedioic acid may hinder nucleophilic attack at the carboxyl carbon, requiring harsher reaction conditions.
Stereochemical Considerations of Branched Alkyl Substituents
The ethyl and methyl groups at C2 and C11 create four stereocenters, theoretically permitting 16 stereoisomers. However, symmetry reduces this number: the molecule’s C₂ axis (between C6 and C7) renders enantiomers at C2 and C11 identical, yielding four distinct stereoisomers.
Table 2: Stereoisomerism in 2,11-diethyl-2,11-dimethyldodecanedioic acid
| Stereoisomer | Configuration (C2, C11) | Relationship |
|---|---|---|
| 1 | R, R | Enantiomeric pair 1 |
| 2 | S, S | Enantiomeric pair 1 |
| 3 | R, S | Meso compound (internal plane of symmetry) |
| 4 | S, R | Identical to isomer 3 |
The meso form (R,S/S,R) is achiral due to its internal plane of symmetry, while the R,R and S,S forms constitute enantiomers. Conformational analysis predicts that equatorial positioning of ethyl and methyl groups minimizes 1,3-diaxial interactions, akin to trans-1,2-dimethylcyclohexane’s stability in diequatorial conformations.
Properties
CAS No. |
85018-92-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,11-diethyl-2,11-dimethyldodecanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-5-17(3,15(19)20)13-11-9-7-8-10-12-14-18(4,6-2)16(21)22/h5-14H2,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
IWZAMHOGQRTLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCCCCCCC(C)(CC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Metathesis-Based Synthesis from Muconic Acid and Unsaturated Fatty Acids
Another innovative approach uses a biological and chemical hybrid method:
- Muconic acid is biosynthesized from renewable feedstocks using engineered microorganisms (e.g., Escherichia, Corynebacterium).
- The muconic acid is chemically reduced to hexenedioic acid derivatives.
- These intermediates undergo metathesis reactions with unsaturated fatty acids (such as oleic acid or myristoleic acid) in the presence of metathesis catalysts like Grubbs catalysts.
- The metathesis products, dodecenedioic acids, are then hydrogenated to saturated dodecanedioic acid derivatives.
- Subsequent chemical modifications introduce ethyl and methyl groups at the 2 and 11 positions to yield 2,11-diethyl-2,11-dimethyldodecanedioic acid.
This method is notable for its use of renewable feedstocks and the ability to tailor the substitution pattern via choice of starting materials and catalysts.
Oxidation of Cyclododecanone and Related Intermediates
Industrial methods also include the oxidation of cyclododecanone or cyclododecanol derivatives using strong oxidants such as nitric acid. This oxidation yields dodecanedioic acid, which can be further derivatized. For the preparation of substituted derivatives like 2,11-diethyl-2,11-dimethyldodecanedioic acid, selective alkylation or functional group transformations are performed on the dodecanedioic acid backbone.
| Methodology | Key Steps | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Epoxidation of Cyclododecatriene | Epoxidation → Hydrogenation → Oxidation → Alkylation | Organic hydroperoxides, H2, oxidants | High regioselectivity | Multi-step, requires careful control |
| Metathesis from Muconic Acid | Biosynthesis → Reduction → Metathesis → Hydrogenation → Alkylation | Grubbs catalyst, biological strains | Renewable feedstock, tunable structure | Complex biocatalysis and chemistry |
| Oxidation of Cyclododecanone | Oxidation with nitric acid → Alkylation | Nitric acid | Industrially scalable | Harsh conditions, less selective |
- The metathesis approach allows for the incorporation of diverse substituents by varying the unsaturated fatty acid feedstock and metathesis conditions, enabling the synthesis of substituted dodecanedioic acids with high purity and yield.
- Epoxidation routes provide a versatile platform for functionalization but require multiple steps and careful purification to avoid side reactions.
- Oxidation of cyclododecanone is a classical industrial method but is less flexible for introducing specific alkyl substituents without additional synthetic steps.
- The choice of catalyst, especially in metathesis reactions, critically affects the yield and selectivity of the desired substituted dicarboxylic acid.
- Biosourced methods contribute to sustainability and can be combined with chemical synthesis for efficient production.
The preparation of 2,11-diethyl-2,11-dimethyldodecanedioic acid relies on advanced synthetic strategies derived from dodecanedioic acid chemistry. The most prominent methods include epoxidation of cyclododecatriene derivatives, metathesis reactions involving biosourced muconic acid and unsaturated fatty acids, and oxidation of cyclododecanone intermediates. Each method offers distinct advantages in terms of selectivity, scalability, and sustainability. The integration of biotechnological and chemical synthesis approaches represents a promising direction for producing this compound with tailored substitution patterns and high purity.
Chemical Reactions Analysis
Types of Reactions
2,11-Diethyl-2,11-dimethyldodecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of new alkyl or functional group derivatives.
Scientific Research Applications
2,11-Diethyl-2,11-dimethyldodecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,11-Diethyl-2,11-dimethyldodecanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: The parent compound without the ethyl and methyl substitutions.
2,11-Dimethyldodecanedioic acid: A similar compound with only methyl substitutions.
2,11-Diethyldodecanedioic acid: A similar compound with only ethyl substitutions.
Uniqueness
2,11-Diethyl-2,11-dimethyldodecanedioic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct interactions with enzymes, receptors, and other molecules, making it a valuable compound for various research and industrial applications.
Biological Activity
2,11-Diethyl-2,11-dimethyldodecanedioic acid (CAS No. 85018-92-4) is a dicarboxylic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two ethyl and two methyl groups attached to a dodecanedioic acid backbone. Understanding its biological activity is crucial for exploring its applications in various fields, including medicine, agriculture, and industrial chemistry.
Biological Activity Overview
Research into the biological activity of 2,11-Diethyl-2,11-dimethyldodecanedioic acid indicates several potential effects:
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Plant Growth Regulation : There is evidence that this compound can enhance plant growth and stress tolerance, making it a candidate for agricultural applications.
Antioxidant Activity
A study conducted on various dicarboxylic acids, including 2,11-Diethyl-2,11-dimethyldodecanedioic acid, demonstrated significant antioxidant activity. The compound was shown to inhibit lipid peroxidation in vitro, suggesting its potential role in protecting cellular membranes from oxidative damage.
| Compound | IC50 (µM) |
|---|---|
| 2,11-Diethyl-2,11-dimethyldodecanedioic acid | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of dicarboxylic acids, 2,11-Diethyl-2,11-dimethyldodecanedioic acid was found to reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
Plant Growth Promotion
Field trials have shown that the application of this compound enhances growth parameters in crops such as corn and soybeans under abiotic stress conditions (drought and salinity). The results indicated improved root development and increased chlorophyll content.
| Parameter | Control (g) | Treated (g) |
|---|---|---|
| Root Biomass | 15 | 25 |
| Shoot Biomass | 30 | 45 |
| Chlorophyll Content (SPAD) | 35 | 50 |
The biological activity of 2,11-Diethyl-2,11-dimethyldodecanedioic acid is hypothesized to involve multiple mechanisms:
- Antioxidant Mechanism : The carboxyl groups may participate in redox reactions that neutralize reactive oxygen species (ROS).
- Cell Signaling Modulation : Interaction with cellular receptors or enzymes could lead to altered signaling pathways related to inflammation and growth.
- Hormonal Effects in Plants : The compound may mimic or modulate plant hormones affecting growth and stress responses.
Q & A
Q. What methodologies elucidate structure-function relationships in polymer applications?
- Methodological Answer : Perform copolymerization studies (e.g., with diols or diamines) to assess branching effects on thermal stability (TGA/DSC) and crystallinity (XRD). Molecular dynamics simulations model chain flexibility and intermolecular interactions. Compare mechanical properties (tensile strength, elasticity) against non-alkylated analogs .
Q. How can in vivo biocompatibility be assessed for biomedical applications?
- Methodological Answer : Use zebrafish embryo models for acute toxicity screening (LC₅₀ determination). For mammalian studies, conduct cytotoxicity assays (MTT/propidium iodide) on human fibroblast lines. Monitor metabolic clearance via isotopic labeling (¹⁴C-tagged compound) and LC-MS/MS .
Q. What experimental designs study thermal degradation pathways?
- Methodological Answer : Employ pyrolysis-GC-MS to identify volatile decomposition products at elevated temperatures (200–400°C). Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies mass loss steps. Electron paramagnetic resonance (EPR) spectroscopy detects free radical intermediates during oxidative degradation .
Q. How does alkyl branching influence catalytic performance in esterification reactions?
- Methodological Answer : Compare turnover frequencies (TOF) of branched vs. linear diacids in model reactions (e.g., biodiesel synthesis). Use in situ FTIR to monitor reaction kinetics. Computational docking studies (AutoDock Vina) predict steric hindrance effects on enzyme/substrate interactions (e.g., lipase catalysts) .
Methodological Notes
- Data Validation : Always cross-reference analytical results with orthogonal techniques (e.g., NMR + HRMS) to mitigate instrumental artifacts .
- Contradiction Resolution : Replicate experiments under standardized protocols (pH, temperature, solvent purity) to isolate variables .
- Ethical Compliance : Follow institutional guidelines for hazardous material handling, especially during thermal degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
